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Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the utilization of Rhodamine 800,

a near-infrared fluorescent dye, for the quantitative and qualitative assessment of mitochondrial

membrane potential (ΔΨm) in various biological systems.

Introduction
The mitochondrial membrane potential is a critical parameter of mitochondrial function and

overall cellular health. It is a key component of the proton-motive force that drives ATP

synthesis. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and is often

associated with cellular stress, apoptosis, and various disease pathologies. Rhodamine 800 is

a cell-permeant, cationic fluorescent probe that selectively accumulates in active mitochondria

in a manner dependent on the membrane potential.[1] In healthy cells with a high ΔΨm,

Rhodamine 800 is sequestered by the mitochondria, leading to a decrease in the fluorescence

of the surrounding solution. Conversely, in cells with depolarized mitochondria, the dye is

dispersed throughout the cytoplasm, resulting in an increase in fluorescence. Its near-infrared

spectral properties minimize interference from cellular autofluorescence, making it a valuable

tool for sensitive detection.[2]
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Principle of Measurement
Rhodamine 800 is a lipophilic cation that distributes across the inner mitochondrial membrane

according to the Nernst equation. The negative charge on the inside of the inner mitochondrial

membrane of healthy, respiring mitochondria drives the accumulation of the positively charged

Rhodamine 800 dye within the mitochondrial matrix. This accumulation leads to a

phenomenon known as fluorescence quenching, where the high concentration of the dye

results in a decrease in its fluorescence intensity. When the mitochondrial membrane potential

collapses, the dye is no longer sequestered and is released into the cytoplasm, leading to an

increase in fluorescence. This change in fluorescence intensity can be measured to assess

changes in ΔΨm.
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Mechanism of Rhodamine 800 for ΔΨm measurement.

Quantitative Data Summary
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The following tables summarize the key quantitative parameters of Rhodamine 800 from

experimental studies.

Table 1: Spectral Properties of Rhodamine 800

Parameter Wavelength (nm) Notes

Excitation Maximum 670 - 690
Can be excited with laser

diodes.[3]

Emission Maximum ~720 In the near-infrared range.[3]

Table 2: Rhodamine 800 Uptake and Fluorescence Changes in Different Biological Systems

Biological System Condition
Rhodamine 800
Uptake (%)

Fluorescence
Decrease (%)

Isolated Rat

Mitochondria
Energized >99 77

Isolated Rat

Mitochondria

De-energized (with

uncoupler)
Not specified 13

Rat Cardiomyocytes - 67 16

Rat Hepatocytes - 75 37

Rat Cardiomyocytes Uncoupled

Reversal of

fluorescence

decrease by ~10%

Not applicable

Rat Hepatocytes Uncoupled

Reversal of

fluorescence

decrease by ~10%

Not applicable

Experimental Protocols
Reagent Preparation
1.1. Stock Solution (0.1 mM to 1 mM)
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Dissolve Rhodamine 800 in a suitable organic solvent such as dimethyl sulfoxide (DMSO)

or ethanol. For example, to prepare a 5 mM stock solution, dissolve 1 mg of Rhodamine 800
in 525 µL of DMSO.

Store the stock solution at -20°C, protected from light.

1.2. Working Solution (1 µM to 20 µM)

On the day of the experiment, dilute the stock solution to the desired working concentration

using a suitable buffer such as phosphate-buffered saline (PBS) or serum-free cell culture

medium. The optimal concentration may vary depending on the cell type and experimental

conditions and should be determined empirically.

Staining Protocol for Adherent Cells (for Fluorescence
Microscopy)
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Start: Culture Adherent Cells
on Coverslips

Remove Culture Medium

Add Rhodamine 800 Working Solution
(e.g., 100 µL)

Incubate at Room Temperature
(30-60 minutes)

Wash Twice with Medium
(5 minutes each)

Observe under Fluorescence Microscope
or Flow Cytometer

Click to download full resolution via product page

Workflow for staining adherent cells.

Culture adherent cells on sterile coverslips or in a suitable imaging plate.

When cells reach the desired confluency, remove the culture medium.

Add the prepared Rhodamine 800 working solution to the cells. Ensure the entire surface is

covered.

Incubate the cells for 30-60 minutes at room temperature, protected from light.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b170763?utm_src=pdf-body-img
https://www.benchchem.com/product/b170763?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After incubation, remove the staining solution and wash the cells twice with pre-warmed

medium for 5 minutes each time.

The cells are now ready for imaging using a fluorescence microscope with appropriate filter

sets (Excitation/Emission: ~680/~720 nm).

Staining Protocol for Suspension Cells (for Flow
Cytometry)
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Start: Harvest Suspension Cells

Centrifuge at 1000g for 3-5 min

Wash Twice with PBS

Resuspend Cells in Working Solution
(Cell density ~1x10^6/mL)

Incubate at Room Temperature
(5-30 minutes)

Centrifuge at 400g for 3-4 min

Wash Twice with PBS

Resuspend in Serum-Free Medium or PBS

Analyze by Flow Cytometry

Click to download full resolution via product page

Workflow for staining suspension cells.
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Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.

Discard the supernatant and wash the cells twice with PBS.

Resuspend the cell pellet in the Rhodamine 800 working solution to a density of

approximately 1x10^6 cells/mL.

Incubate for 5-30 minutes at room temperature, protected from light.

After incubation, centrifuge the cells at 400 x g for 3-4 minutes at 4°C.

Discard the supernatant and wash the cells twice with PBS.

Resuspend the final cell pellet in serum-free cell culture medium or PBS for analysis.

Analyze the cells using a flow cytometer equipped with a laser for excitation in the far-red

region and an appropriate emission filter.

Protocol for Isolated Mitochondria
Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.

Resuspend the isolated mitochondria in a suitable respiration buffer.

Add Rhodamine 800 to the mitochondrial suspension to a final concentration of

approximately 1 µM.

Measure the fluorescence continuously using a fluorometer or a fluorescence plate reader.

To determine the membrane potential-dependent fluorescence change, a mitochondrial

uncoupler such as Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) can be

added to dissipate the ΔΨm. A subsequent increase in fluorescence indicates the potential-

dependent component of the signal.

Data Acquisition and Analysis
Fluorescence Microscopy: Acquire images using appropriate filter sets. The fluorescence

intensity within the mitochondria can be quantified using image analysis software. A
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decrease in mitochondrial fluorescence intensity or an increase in cytoplasmic fluorescence

is indicative of a loss of ΔΨm.

Flow Cytometry: The mean fluorescence intensity of the cell population is measured. A shift

in the fluorescence intensity histogram to lower values indicates mitochondrial

depolarization.

Fluorometry/Plate Reader: The fluorescence intensity of the cell or mitochondrial suspension

is measured over time. An increase in fluorescence intensity indicates a decrease in ΔΨm.

Important Considerations and Limitations
Hydrophobicity: The excessive hydrophobicity of Rhodamine 800 may lead to non-specific

binding and can complicate the detection of energy-dependent fluorescence changes in

certain tissues like the myocardium.

Calibration: For quantitative measurements of ΔΨm, it is essential to perform a calibration

using a potassium ionophore like valinomycin in the presence of varying external potassium

concentrations.

Controls: Always include appropriate controls in your experiments. A positive control for

mitochondrial depolarization can be achieved by treating cells with an uncoupler like FCCP.

Toxicity: While rhodamine dyes are generally considered to have low toxicity at working

concentrations, it is advisable to assess any potential cytotoxic effects in your specific cell

type and experimental setup.

Photostability: Protect the dye and stained samples from excessive light exposure to prevent

photobleaching.

By following these guidelines and protocols, researchers can effectively utilize Rhodamine 800
to investigate mitochondrial function and its role in various physiological and pathological

processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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